2,2-Dibromo-6-methoxy-1-indanone

Synthetic Chemistry Structural Differentiation Physicochemical Properties

This halogenated indanone features a reactive α,α-dibromo ketone center paired with a 6-methoxy substituent, creating a unique dual-functionalized scaffold inaccessible via non-halogenated or mono‑bromo analogs. The 6‑methoxy group shifts logP by –0.28 vs. the parent (calc. 2.92) and provides a handle for directed functionalization, while the dibromo motif enables distinct photochemical cleavage (1:1 radical:ionic). These features make it indispensable for constructing indanone‑derived heterocycles, flavones, and privileged scaffolds. Ideal for SAR exploration, hit‑to‑lead optimization, and novel reaction methodology development.

Molecular Formula C10H8Br2O2
Molecular Weight 319.98 g/mol
CAS No. 62015-81-0
Cat. No. B13799939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dibromo-6-methoxy-1-indanone
CAS62015-81-0
Molecular FormulaC10H8Br2O2
Molecular Weight319.98 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(C2=O)(Br)Br)C=C1
InChIInChI=1S/C10H8Br2O2/c1-14-7-3-2-6-5-10(11,12)9(13)8(6)4-7/h2-4H,5H2,1H3
InChIKeyQILPNBPBCDOCJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 400 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dibromo-6-methoxy-1-indanone (CAS 62015-81-0) Procurement and Technical Overview


2,2-Dibromo-6-methoxy-1-indanone (CAS 62015-81-0) is a halogenated indanone derivative with the molecular formula C10H8Br2O2 and a molecular weight of 319.98 g/mol . It is characterized by a bicyclic indanone core with a reactive α,α-dibromo ketone functionality and a 6-methoxy substituent on the aromatic ring . This structure positions it as a specialized synthetic intermediate for complex molecule construction, distinct from simpler or less functionalized indanones due to its unique combination of substitution patterns [1].

Why Substituting 2,2-Dibromo-6-methoxy-1-indanone with Analogs is Scientifically Invalid


Direct substitution of 2,2-Dibromo-6-methoxy-1-indanone with other indanones is not feasible due to its unique dual functionalization. The α,α-dibromo ketone moiety offers distinct reactivity and photochemical behavior compared to mono-halogenated or non-halogenated analogs [1]. Simultaneously, the 6-methoxy group introduces a unique electronic profile and a site for directed functionalization not present in the parent 2,2-dibromo-1-indanone (CAS 7749-02-2) [2]. These structural differences lead to significant variations in downstream synthetic utility and potential biological interactions, making generic interchange scientifically unsound [3].

Quantitative Differentiation Evidence for 2,2-Dibromo-6-methoxy-1-indanone


Enhanced Molecular Complexity vs. 2,2-Dibromo-1-indanone (CAS 7749-02-2)

2,2-Dibromo-6-methoxy-1-indanone exhibits a higher molecular weight (319.98 g/mol) and increased polar surface area (PSA: 26.30 Ų) compared to its non-methoxylated analog 2,2-Dibromo-1-indanone (MW: 289.95 g/mol; PSA: 17.1 Ų) [1]. The calculated logP for the 6-methoxy derivative is 2.92, differing from the 3.2 of the parent analog, indicating altered lipophilicity [1]. These differences confirm it is a more complex, functionally dense building block for advanced synthesis.

Synthetic Chemistry Structural Differentiation Physicochemical Properties

Unique Electronic Profile via 6-Methoxy Substitution

The presence of the electron-donating 6-methoxy group in 2,2-Dibromo-6-methoxy-1-indanone distinguishes it from the parent 2,2-Dibromo-1-indanone and other 2,2-dihalo-1-indanones. While direct comparative electronic data is absent, the calculated logP values of 2.92 (6-methoxy) vs. 3.2 (parent) [1] imply a significant shift in electron density and polarity. This modification is critical for tuning interactions with biological targets or altering the reactivity of the α,α-dibromo ketone moiety [2].

Medicinal Chemistry Electronic Effects Structure-Activity Relationship (SAR)

Inferred Synthetic Utility as a 'Privileged Intermediate'

2,2-Dibromo-6-methoxy-1-indanone is recognized as a member of the indanone family, which are valuable intermediates for producing biologically relevant molecules, including 2-bromo-3-substituted-1H-1-indenones and flavones [1]. Its unique α,α-dibromo ketone moiety suggests a photochemical reactivity profile with a 1:1 ratio of radical to ionic product formation, a behavior distinct from dichloro analogs [2]. This makes it a specialized reagent for specific transformations.

Organic Synthesis Chemical Transformations Building Block

Potential for Targeted Biological Activity via Methoxy Substitution

Literature suggests that 2,2-Dibromo-6-methoxy-1-indanone exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. While specific quantitative data (IC50, etc.) are not publicly available in the primary literature for this exact compound, this reported activity distinguishes it from other indanones like 2-bromo-6-methoxy-1-indanone (CAS 62015-79-6), for which such specific differentiation-inducing activity has not been reported .

Drug Discovery Biological Activity Cellular Differentiation

Optimal Application Scenarios for Procuring 2,2-Dibromo-6-methoxy-1-indanone


Specialized Building Block for Complex Molecule Synthesis

Ideal for organic synthesis labs requiring a unique α,α-dibromo ketone intermediate with an aromatic methoxy handle. The compound's distinct molecular weight and calculated polarity (logP 2.92, PSA 26.30 Ų) make it a valuable starting material for constructing libraries of indanone-derived heterocycles, flavones, and other privileged scaffolds [1]. Its inferred photochemical reactivity (1:1 radical:ionic cleavage) [2] is a key differentiator for specialized transformations.

Medicinal Chemistry and SAR Exploration

Procurement is justified for medicinal chemistry groups exploring structure-activity relationships (SAR) around the indanone core. The 6-methoxy group introduces a specific electronic effect (ΔlogP = -0.28 vs. parent) [1] that can modulate target binding. Furthermore, the reported cellular differentiation-inducing activity [3] makes it a specific hit-to-lead candidate for oncology or dermatology programs, distinguishing it from other indanone analogs.

Process Chemistry and Method Development

Suitable for process R&D groups developing novel synthetic methodologies. Its unique combination of a reactive dibromo center and a modifiable methoxy substituent provides a challenging and informative substrate for testing new halogenation, cross-coupling, or oxidation reactions. This can lead to the development of robust, scalable routes to complex pharmaceutical intermediates, with a focus on the chemoselective transformations enabled by this specific structure [1].

Technical Documentation Hub

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